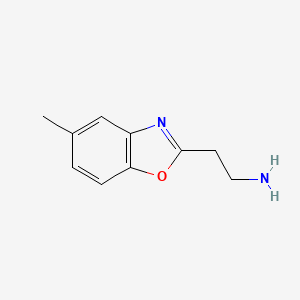

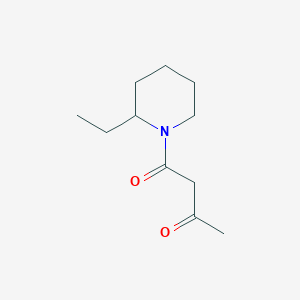

4-(2-Ethylpiperidin-1-yl)-4-oxobutan-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of related compounds, such as ethyl 2-(4-methylbenzylidene)-3-oxobutanoate , ethyl 4-(isoxazol-4-yl)-2,4-dioxobutanoates , ethyl 2-(4-fluorobenzylidene)-3-oxobutanoate , and ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate , involves Knoevenagel condensation reactions. These reactions typically use aldehydes and active methylene compounds in the presence of a basic catalyst such as piperidine and an acid like trifluoroacetic acid under reflux conditions. This information suggests that a similar approach might be applicable for synthesizing the compound "4-(2-Ethylpiperidin-1-yl)-4-oxobutan-2-one."

Molecular Structure Analysis

The molecular structures of the synthesized compounds in the papers are characterized by spectroscopic methods such as 1H NMR and mass spectrometry, and their crystal structures are determined by X-ray diffraction studies . These compounds crystallize in different space groups but share a common feature of having a Z conformation about their respective C=C double bonds. This detail could be relevant when considering the molecular structure of "this compound."

Chemical Reactions Analysis

The papers do not provide specific reactions for "this compound," but they do describe the reactivity of similar compounds. For instance, ethyl 5-aroyl-4-pyrone-2-carboxylates react with hydroxylamine to produce isoxazole derivatives . This suggests that the compound may also undergo reactions with nucleophiles such as hydroxylamine, given the presence of reactive carbonyl groups in its structure.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compounds in the papers are not extensively discussed. However, the antimicrobial and antifungal activities of some synthesized compounds are evaluated , indicating that the compound "this compound" might also possess biological activities worth investigating. The crystalline nature of these compounds suggests that "this compound" may also form crystals, which could be characterized by similar methods to determine its physical properties.

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

Piperidine derivatives, which this compound is a part of, are known to play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals and alkaloids .

Mode of Action

It’s worth noting that certain 4,4-disubstituted n-benzyl piperidines have shown activity against different viruses through specific hemagglutinin fusion peptide interaction .

Biochemical Pathways

Piperidine derivatives have been associated with various biological activities, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

The compound’s molecular weight of 12718422 suggests that it may have favorable pharmacokinetic properties, as compounds with a molecular weight below 500 are generally well-absorbed and distributed in the body.

Result of Action

Piperidine derivatives have been associated with various biological activities, suggesting that they may have diverse effects at the molecular and cellular level .

properties

IUPAC Name |

1-(2-ethylpiperidin-1-yl)butane-1,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO2/c1-3-10-6-4-5-7-12(10)11(14)8-9(2)13/h10H,3-8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIRLALHAPSIRQO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCCCN1C(=O)CC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50649241 |

Source

|

| Record name | 1-(2-Ethylpiperidin-1-yl)butane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50649241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

915923-74-9 |

Source

|

| Record name | 1-(2-Ethylpiperidin-1-yl)butane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50649241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Allyl-5-(5,6,7,8-tetrahydro-4H-cyclohepta-[b]thien-3-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B1292972.png)

![{2-[(2-Hydroxyphenyl)amino]-2-oxoethoxy}acetic acid](/img/structure/B1292975.png)

![5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid](/img/structure/B1292976.png)